Pentyl 2-methylpentanoate
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Overview
Description
Amyl-2-methylvalerate is an organic compound with the molecular formula C11H22O2 and a molecular weight of 186.29 g/mol . It is an ester formed from the reaction of amyl alcohol and 2-methylvaleric acid. This compound is known for its pleasant fruity odor and is often used in the fragrance and flavor industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Amyl-2-methylvalerate can be synthesized through esterification, where amyl alcohol reacts with 2-methylvaleric acid in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .
Industrial Production Methods
In industrial settings, the production of amyl-2-methylvalerate involves similar esterification processes but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed by acids. The product is then purified through distillation to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
Amyl-2-methylvalerate primarily undergoes hydrolysis, oxidation, and reduction reactions.
Hydrolysis: In the presence of water and an acid or base catalyst, amyl-2-methylvalerate can be hydrolyzed back into amyl alcohol and 2-methylvaleric acid.
Oxidation: The ester can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction of amyl-2-methylvalerate can lead to the formation of alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Amyl alcohol and 2-methylvaleric acid.
Oxidation: Various oxidation products depending on the specific conditions.
Reduction: Corresponding alcohols.
Scientific Research Applications
Amyl-2-methylvalerate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its potential effects on biological systems, including its role as a pheromone or signaling molecule.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Industry: Amyl-2-methylvalerate is used in the fragrance and flavor industry due to its pleasant odor.
Mechanism of Action
The mechanism of action of amyl-2-methylvalerate involves its interaction with specific molecular targets and pathways. As an ester, it can be hydrolyzed by esterases in biological systems, releasing the corresponding alcohol and acid. These metabolites can then interact with various cellular pathways, potentially exerting biological effects .
Comparison with Similar Compounds
Amyl-2-methylvalerate can be compared with other esters such as ethyl acetate, butyl acetate, and isoamyl acetate. These compounds share similar chemical properties but differ in their molecular structures and specific applications.
Ethyl Acetate: Commonly used as a solvent in the chemical industry.
Butyl Acetate: Used in the production of lacquers and paints.
Isoamyl Acetate: Known for its banana-like odor and used in flavorings and fragrances.
Amyl-2-methylvalerate is unique due to its specific molecular structure, which imparts distinct olfactory properties and potential biological activities .
Properties
CAS No. |
6297-48-9 |
---|---|
Molecular Formula |
C11H22O2 |
Molecular Weight |
186.29 g/mol |
IUPAC Name |
pentyl 2-methylpentanoate |
InChI |
InChI=1S/C11H22O2/c1-4-6-7-9-13-11(12)10(3)8-5-2/h10H,4-9H2,1-3H3 |
InChI Key |
SDCYWLNURCILGU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(=O)C(C)CCC |
Origin of Product |
United States |
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